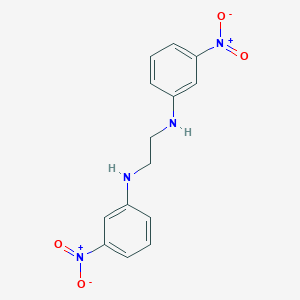
4-Acetamido-2,6-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of acetylamino and dimethyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dimethylbenzoic acid typically involves the acetylation of 2,6-dimethyl-aniline followed by carboxylation. One common method includes:
Acetylation: 2,6-dimethyl-aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-acetylamino-2,6-dimethyl-aniline.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-amino-2,6-dimethyl-benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Acetamido-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetamido-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamido-2,6-dimethylbenzoic acid: Unique due to its specific substitution pattern on the benzene ring.
4-Acetylamino-benzoic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.
2,6-Dimethyl-benzoic acid: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and dimethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
99855-47-7 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23g/mol |
Nom IUPAC |
4-acetamido-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-7(2)10(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
KKYBGKFZICNEDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)






![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
![3-[1,1-Dimethyl-2-(4-methylphenoxy)-2,2-dioxido-1lambda~4~-disulfanyl]benzoic acid](/img/structure/B373681.png)

![4-(Aminosulfonyl)phenyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373684.png)

